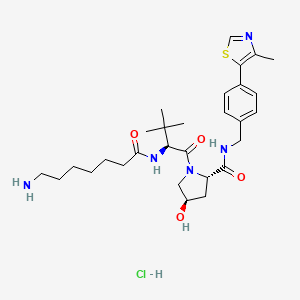

(S,R,S)-AHPC-C6-NH2 hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

(S,R,S)-AHPC-C6-NH2 hydrochloride is a chemical compound used primarily in the field of targeted protein degradation. It is a ligand that recruits the von Hippel-Lindau (VHL) protein, which is part of the ubiquitin-proteasome system. This compound is often used in the synthesis of proteolysis-targeting chimeras (PROTACs), which are molecules designed to selectively degrade specific proteins within cells .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S,R,S)-AHPC-C6-NH2 hydrochloride typically involves multiple steps, starting from commercially available starting materials. The key steps include the formation of the core structure, followed by functional group modifications to introduce the necessary amine and hydrochloride functionalities. The reaction conditions often involve the use of protecting groups, coupling reagents, and purification techniques such as chromatography .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger scales. This includes the use of automated synthesis platforms, bulk purification methods, and stringent quality control measures to ensure high purity and consistency .

Chemical Reactions Analysis

Types of Reactions

(S,R,S)-AHPC-C6-NH2 hydrochloride undergoes various chemical reactions, including:

Oxidation: This reaction can modify the functional groups, potentially altering the compound’s activity.

Reduction: This reaction can be used to modify the oxidation state of certain functional groups.

Substitution: This reaction involves the replacement of one functional group with another, which can be useful in modifying the compound’s properties

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to ensure the desired reaction outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions can produce a variety of substituted analogs .

Scientific Research Applications

(S,R,S)-AHPC-C6-NH2 hydrochloride has a wide range of scientific research applications, including:

Chemistry: Used as a building block in the synthesis of PROTACs and other complex molecules.

Biology: Employed in studies of protein degradation and cellular signaling pathways.

Medicine: Investigated for its potential in targeted cancer therapies by selectively degrading oncogenic proteins.

Industry: Utilized in the development of new pharmaceuticals and biotechnological tools

Mechanism of Action

The mechanism of action of (S,R,S)-AHPC-C6-NH2 hydrochloride involves its role as a ligand for the VHL protein. By binding to VHL, it facilitates the recruitment of target proteins to the ubiquitin-proteasome system, leading to their degradation. This process involves the formation of a ternary complex between the target protein, the VHL protein, and the PROTAC molecule, ultimately resulting in the selective degradation of the target protein .

Comparison with Similar Compounds

Similar Compounds

Compounds similar to (S,R,S)-AHPC-C6-NH2 hydrochloride include other VHL ligands and PROTAC building blocks, such as:

- (S,R,S)-AHPC-PEG6-butyl amine hydrochloride

- (S,R,S)-AHPC-pyrimidine-piperazine-PEG1-NH2 hydrochloride

- (S,R,S)-AHPC-alkyne-piperidine hydrochloride .

Uniqueness

What sets this compound apart is its specific configuration and functional groups, which provide unique binding properties and reactivity. This makes it particularly effective in forming stable ternary complexes for targeted protein degradation .

Biological Activity

(S,R,S)-AHPC-C6-NH2 hydrochloride is a synthetic compound that has garnered attention for its potential biological activities, particularly in the context of targeted protein degradation and its applications in medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant research findings.

- Molecular Formula : C29H44ClN5O4S

- Molecular Weight : 594.21 g/mol

- CAS Number : 2360522-76-3

This compound is characterized as an E3 ligase ligand-linker conjugate, primarily used in the development of PROTAC (proteolysis-targeting chimeras) technology. This compound features a von Hippel-Lindau (VHL) recruiting ligand, which plays a crucial role in the targeted degradation of specific proteins within cells .

The biological activity of this compound is primarily mediated through its interaction with E3 ligases. By binding to these ligases, the compound facilitates the ubiquitination and subsequent proteasomal degradation of target proteins. This mechanism is pivotal for modulating various cellular processes, including:

- Signal Transduction : Alters pathways involved in cell signaling.

- Metabolic Regulation : Influences metabolic pathways through targeted protein degradation.

- Gene Expression : Modulates gene expression by degrading transcription factors or other regulatory proteins .

Targeted Protein Degradation

This compound is utilized in the synthesis of PROTACs, which are innovative therapeutic agents designed to selectively degrade disease-causing proteins. The compound's efficacy in this area has been demonstrated in various studies:

- Cancer Research : PROTACs incorporating (S,R,S)-AHPC-C6-NH2 have shown promise in degrading oncogenic proteins, thereby inhibiting tumor growth .

- Neurodegenerative Diseases : Research indicates potential applications in targeting misfolded proteins associated with neurodegenerative disorders .

In Vitro Studies

Recent in vitro studies have highlighted the compound's ability to enhance cell viability and promote apoptosis in cancer cell lines. For instance, experiments have shown that this compound can induce apoptosis in specific cancer cell lines at micromolar concentrations, suggesting its potential as an anticancer agent .

Case Studies and Research Findings

A range of studies has been conducted to evaluate the biological effects of this compound:

- Study on Targeted Degradation :

- Mechanistic Insights :

- Cytotoxicity Assessments :

Summary Table of Biological Activities

Properties

Molecular Formula |

C29H44ClN5O4S |

|---|---|

Molecular Weight |

594.2 g/mol |

IUPAC Name |

(2S,4R)-1-[(2S)-2-(7-aminoheptanoylamino)-3,3-dimethylbutanoyl]-4-hydroxy-N-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]pyrrolidine-2-carboxamide;hydrochloride |

InChI |

InChI=1S/C29H43N5O4S.ClH/c1-19-25(39-18-32-19)21-12-10-20(11-13-21)16-31-27(37)23-15-22(35)17-34(23)28(38)26(29(2,3)4)33-24(36)9-7-5-6-8-14-30;/h10-13,18,22-23,26,35H,5-9,14-17,30H2,1-4H3,(H,31,37)(H,33,36);1H/t22-,23+,26-;/m1./s1 |

InChI Key |

UOVYBJUFEMNLOT-VIXMLYKZSA-N |

Isomeric SMILES |

CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)[C@@H]3C[C@H](CN3C(=O)[C@H](C(C)(C)C)NC(=O)CCCCCCN)O.Cl |

Canonical SMILES |

CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)C3CC(CN3C(=O)C(C(C)(C)C)NC(=O)CCCCCCN)O.Cl |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.